molecular formula C8H14ClNO2 B2880323 2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride CAS No. 676341-72-3

2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride

Cat. No.: B2880323
CAS No.: 676341-72-3
M. Wt: 191.66
InChI Key: VQSGTIIUBKWDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. One common method includes the condensation of 1-methylpiperidine with acetic acid under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)acetic acid
  • 1-Methylpiperidine
  • Piperidine

Uniqueness

2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-(1-Methylpiperidin-4-ylidene)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H13ClN2O2
  • Melting Point : 225-227 °C

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells. It is hypothesized that the compound may act as an antagonist or modulator at specific receptors, although detailed mechanistic studies are still ongoing.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.

Anticancer Properties

Recent research indicates that derivatives of piperidine, including this compound, show promise in cancer therapy. For instance, studies have demonstrated that certain piperidine derivatives can induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in specific contexts .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Piperidine derivatives are often explored for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Research indicates that modifications to the piperidine structure can enhance brain penetration and improve binding affinity to AChE .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuropharmacologyInhibits AChE; potential for Alzheimer's therapy
AntimicrobialExhibits antibacterial properties

Case Study Example

In a study evaluating various piperidine derivatives for anticancer activity, this compound was shown to significantly reduce cell viability in FaDu hypopharyngeal tumor cells at concentrations lower than those required for conventional therapies. This suggests a favorable therapeutic index and highlights the need for further investigation into its mechanism of action .

Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h6H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSGTIIUBKWDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC(=O)O)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676341-72-3
Record name 2-(1-methylpiperidin-4-ylidene)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.